N-(3-acetylphenyl)-N'-methylthiourea
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Overview
Description
N-(3-acetylphenyl)-N'-methylthiourea, also known as acetamiprid, is a systemic insecticide that is widely used in agriculture to control pests. It belongs to the neonicotinoid class of insecticides, which act on the central nervous system of insects, causing paralysis and death. Acetamiprid is highly effective against a wide range of insect pests, including aphids, thrips, whiteflies, and leafhoppers. In
Scientific Research Applications
Synthesis and Structural Analysis
N-(3-acetylphenyl)-N'-methylthiourea and its derivatives are frequently explored in the synthesis of new compounds with potential applications in various fields. For example, Gambino et al. (2002) discussed the preparation of complexes with thiourea derivatives, including N-methylthiourea, for potential use in nuclear medicine, emphasizing the importance of these compounds in the synthesis of new rhenium complexes (Gambino, Kremer, & Baran, 2002). Similarly, Khalid et al. (2019) synthesized novel arylated quinolines, including derivatives of N-methylthiourea, highlighting their applications in nonlinear optical research and technology-related applications (Khalid et al., 2019).
DNA Binding and Biological Activities
The biological activities of this compound derivatives have been a subject of research, particularly in the context of DNA binding and potential anti-cancer properties. Tahir et al. (2015) investigated the DNA interaction and anti-cancer potencies of nitrosubstituted acylthioureas, a class of compounds including this compound derivatives, indicating their potential in developing anti-cancer treatments (Tahir et al., 2015).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives have been explored for their enzyme inhibitory and sensing capabilities. Rahman et al. (2021) studied unsymmetrical thiourea derivatives for their potential as enzyme inhibitors and mercury sensors, showcasing the multifaceted applications of these compounds (Rahman et al., 2021). The study reveals their promising role in the development of new therapeutic agents and environmental sensors.
Antipathogenic Properties
The antipathogenic properties of thiourea derivatives, including this compound, have been a key focus in research. Limban et al. (2011) synthesized and characterized acylthioureas, assessing their interaction with bacterial cells and demonstrating their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)8-4-3-5-9(6-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJISLKXXSKLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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